2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene is an organic compound with the molecular formula C13H9BrO and a molecular weight of 261.11 g/mol . This compound is characterized by the presence of a bromine atom and a prop-2-yn-1-yloxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene typically involves the bromination of 6-(prop-2-yn-1-yloxy)naphthalene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.
Oxidation and Reduction Reactions: Products include naphthoquinones and dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and reactivity.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains an amide group, which imparts different chemical and biological properties.
Uniqueness
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yloxy group on the naphthalene ring.
Eigenschaften
Molekularformel |
C13H9BrO |
---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
2-bromo-6-prop-2-ynoxynaphthalene |
InChI |
InChI=1S/C13H9BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h1,3-6,8-9H,7H2 |
InChI-Schlüssel |
PFQJYGYZEXHZJV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.